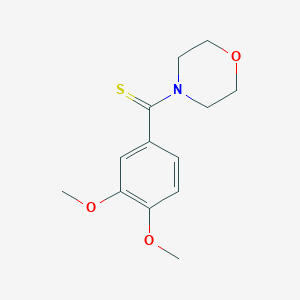![molecular formula C23H19N3 B189240 3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole CAS No. 37707-64-5](/img/structure/B189240.png)
3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole, also known as LY294002, is a synthetic chemical compound that is commonly used in scientific research. It is a potent inhibitor of phosphoinositide 3-kinase (PI3K) and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole inhibits the activity of PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2), which is a key step in the PI3K signaling pathway. As a result, downstream signaling pathways are affected, leading to changes in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to affect glucose metabolism and insulin signaling in diabetes. In addition, 3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole has been shown to affect neuronal survival and function in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole has several advantages for lab experiments. It is a potent and specific inhibitor of PI3K, which allows for precise control of the signaling pathway. It is also highly soluble in DMSO and ethanol, which allows for easy preparation of solutions for experiments. However, there are also limitations to using 3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole. It can be toxic to cells at high concentrations, and it may have off-target effects on other enzymes and signaling pathways. Additionally, it may not be effective in all cell types or in all experimental conditions.
Orientations Futures
There are several future directions for research using 3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole. One area of interest is in the study of cancer, where this compound has shown promise as a potential therapeutic agent. Researchers may also investigate the use of this compound in combination with other drugs to enhance its effectiveness. In addition, there is potential for the development of new compounds that are more potent and specific inhibitors of PI3K. Finally, researchers may investigate the use of 3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole in the study of other signaling pathways and cellular processes.
Méthodes De Synthèse
3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole is synthesized through a multi-step process involving the reaction of various reagents. The synthesis method has been well-established in the scientific literature and involves the use of specialized equipment and techniques. The final product is a white crystalline powder that is highly soluble in DMSO and ethanol.
Applications De Recherche Scientifique
3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole is commonly used in scientific research to inhibit the activity of PI3K, a key enzyme involved in cell signaling pathways. This compound has been shown to have a variety of effects on cell growth, differentiation, and survival. It has been used to study cancer, diabetes, neurodegenerative diseases, and other conditions. 3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole has also been used in drug discovery and development, as well as in the study of basic cell biology.
Propriétés
Numéro CAS |
37707-64-5 |
|---|---|
Nom du produit |
3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole |
Formule moléculaire |
C23H19N3 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole |
InChI |
InChI=1S/C23H19N3/c1-23(16-7-6-12-24-13-16,19-14-25-21-10-4-2-8-17(19)21)20-15-26-22-11-5-3-9-18(20)22/h2-15,25-26H,1H3 |
Clé InChI |
ARVAXQUUHFZJRI-UHFFFAOYSA-N |
SMILES |
CC(C1=CN=CC=C1)(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
SMILES canonique |
CC(C1=CN=CC=C1)(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Autres numéros CAS |
37707-64-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene](/img/structure/B189159.png)
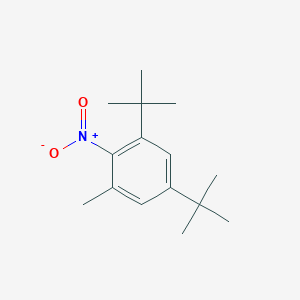
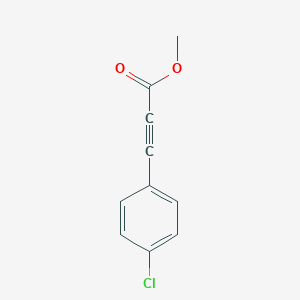
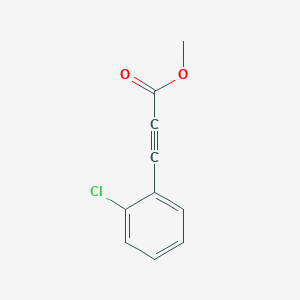
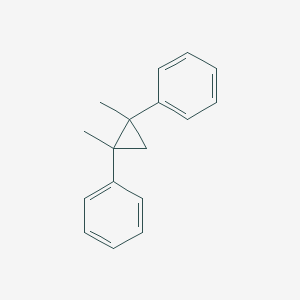

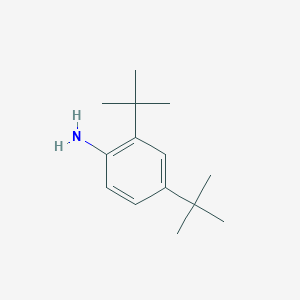
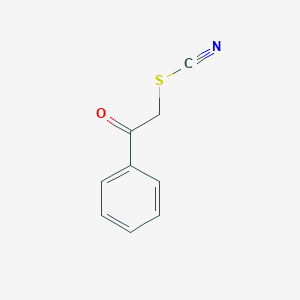


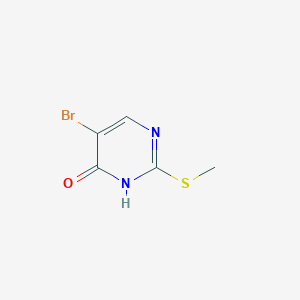
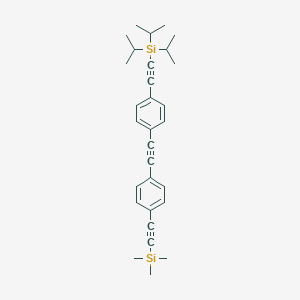
![4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione](/img/structure/B189175.png)
